1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine
Description
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl group, and a 4-methylphenyl substituent at the 4-position of the piperidine ring. This compound is commonly utilized as an intermediate in pharmaceutical synthesis due to its structural versatility. The Boc group enhances stability during synthetic processes, while the 4-methylphenyl moiety may contribute to hydrophobic interactions in biological systems. Its CAS Registry Number is 302924-67-0, and it is typically synthesized via multi-step reactions involving Boc protection and aromatic substitution .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-5-7-14(8-6-13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZYAPJQEGUOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
In a representative procedure, 4-hydroxy-4-(4-methylphenyl)piperidine (1.0 equiv) is dissolved in dichloromethane, followed by the addition of triethylamine (1.2 equiv) and Boc anhydride (1.1 equiv). The reaction proceeds at 20–25°C for 8–12 hours, achieving yields of 85–91% after aqueous workup and crystallization. This method, adapted from CN104628627A, ensures minimal epimerization and high regioselectivity.
Synthesis via Nucleophilic Addition to 4-Piperidone
The 4-piperidone scaffold serves as a versatile precursor for introducing the 4-methylphenyl and hydroxyl groups.
Grignard Addition and Subsequent Hydroxylation
4-Piperidone is treated with 4-methylphenylmagnesium bromide in tetrahydrofuran (THF) at 0°C to form 4-(4-methylphenyl)-4-piperidinol. The hydroxyl group is introduced via in situ oxidation using hydrogen peroxide in acetic acid, yielding 4-hydroxy-4-(4-methylphenyl)piperidine. Boc protection then proceeds as described in Section 2.1.
Table 1: Reaction Conditions for Grignard-Based Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 4-Piperidone |
| Grignard Reagent | 4-Methylphenylmagnesium bromide |
| Solvent | THF |
| Temperature | 0°C → Room Temperature |
| Oxidation Agent | H₂O₂ (30%) in AcOH |
| Overall Yield | 68–72% |
This route, though efficient, requires stringent anhydrous conditions to prevent diastereomer formation.
Reductive Amination Approaches
Reductive amination offers a stereocontrolled pathway to the target compound.
Ketone-Amine Condensation
4-(4-Methylphenyl)cyclohexanone is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. The resulting 4-(4-methylphenyl)piperidine is hydroxylated via Sharpless epoxidation and acid hydrolysis, yielding the diol intermediate. Selective Boc protection of the primary amine completes the synthesis.
Key Advantages :
-
Diastereomeric excess >90% when using chiral auxiliaries.
Hydroxylation of 4-(4-Methylphenyl)piperidine Derivatives
Direct hydroxylation of preformed 4-(4-methylphenyl)piperidine is challenging due to steric hindrance. Metal-catalyzed C–H activation provides a solution.
Ruthenium-Catalyzed Hydroxylation
Using [RuCl₂(p-cymene)]₂ (5 mol%) and PhI(OAc)₂ as an oxidant, 4-(4-methylphenyl)piperidine undergoes regioselective hydroxylation at the 4-position in trifluoroethanol. Subsequent Boc protection affords the target compound in 55–60% yield.
Table 2: Hydroxylation Efficiency by Catalyst
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| RuCl₂(p-cymene)₂ | PhI(OAc)₂ | TFE | 55–60 |
| Fe(OTf)₃ | TBHP | DCE | 40–45 |
| Mn(OAc)₃ | K₂S₂O₈ | H₂O/MeCN | 35–38 |
This method, while moderate-yielding, avoids prefunctionalization steps required in alternative routes.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine Synthesis
| Method | Starting Material | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Grignard Addition | 4-Piperidone | 4 | 68–72 | 95–97 | High |
| Reductive Amination | Cyclohexanone | 5 | 60–65 | 98–99 | Moderate |
| Ru-Catalyzed Hydroxylation | Piperidine | 3 | 55–60 | 92–94 | Low |
The Grignard route offers the best balance of yield and scalability, whereas reductive amination excels in purity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow hydrogenation (e.g., H-Cube® systems) reduces reaction times from hours to minutes for reductive amination steps. Solvent recovery systems, such as thin-film evaporators, are critical for dichloromethane and acetone reuse, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: TsCl, MsCl, base (e.g., triethylamine)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of tosylates or mesylates
Scientific Research Applications
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the hydroxy and 4-methylphenyl groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
Key Insights :
- The 4-methylphenyl group in the target compound and LSD1 inhibitor () facilitates hydrophobic binding in enzyme pockets .
- Electron-withdrawing groups (e.g., cyano, trifluoromethyl) in analogs like 1-Boc-4-cyano-4-(3-CF3-phenyl)piperidine alter electronic properties, affecting reactivity and binding .
Key Insights :
- The 4-methylphenyl group in phthalimide derivatives () significantly enhances α-glucosidase inhibition compared to morpholine analogs, highlighting its role in enzyme interaction .
- In LSD1 inhibitors, the 4-methylphenyl group occupies a hydrophobic pocket critical for binding stability .
Key Insights :
- Boc protection is a common strategy for piperidine derivatives to ensure stability during synthesis .
Physicochemical Properties
Key Insights :
- Aryl-substituted piperidines generally exhibit low water solubility due to hydrophobic groups .
Biological Activity
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine is a compound that has garnered attention due to its potential biological activities. As a derivative of piperidine, it exhibits a range of pharmacological properties that are being explored in various scientific studies. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a hydroxyl group at the fourth position, along with a para-substituted methylphenyl group. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Research indicates that piperidine derivatives possess antimicrobial properties, potentially making them useful in treating infections.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and modulation of cell signaling pathways .
Biological Activity Data
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | AChE and BuChE inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on LoVo cells (human colorectal cancer cells). The results indicated that the compound induced significant apoptosis and reduced cell proliferation, suggesting its potential as a therapeutic agent against colorectal cancer. The mechanism was linked to the inhibition of NFκB pathway, which is crucial for cell survival and proliferation .
Case Study 2: Neuroprotective Effects
In another investigation, the compound was tested for its neuroprotective effects by assessing its ability to inhibit AChE. The findings revealed that this compound effectively inhibited AChE activity, which could enhance cholinergic neurotransmission and potentially benefit conditions like Alzheimer's disease .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions.
- Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions to enhance yield .
- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry as needed.
Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., Boc methyl groups at δ 1.46–1.64 ppm and piperidine methylene protons at δ 2.24 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., Boc carbonyl stretch at ~1680 cm⁻¹ and hydroxyl O-H stretch at ~3400 cm⁻¹) .
- X-ray Crystallography : Resolves molecular conformation, such as chair/boat piperidine ring geometry and steric effects from the 4-methylphenyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] at m/z 306.2 for C₁₇H₂₅NO₃) .
Q. Best Practices :
- For crystalline samples, combine NMR with X-ray data to resolve ambiguities in stereochemistry.
- Use deuterated solvents (e.g., CDCl₃) to avoid signal interference in NMR .
Advanced: How can QSAR models guide the structural modification of this compound to enhance pharmacological activity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological activity:
- Descriptor Selection : Prioritize hydrophobicity (logP) and hydrogen-bonding capacity to predict blood-brain barrier penetration .
- In Silico Tools : Use ADMET Predictor™ to simulate metabolic stability and MedChem Designer™ to optimize substituents (e.g., replacing 4-methylphenyl with electron-withdrawing groups) .
- Validation : Cross-check predicted pIC₅₀ values with experimental assays (e.g., enzyme inhibition assays) to refine models .
Case Study :
Modifying the 4-methylphenyl group to a 4-fluorophenyl moiety increased predicted binding affinity by 1.5-fold in dopamine receptor models .
Advanced: What in silico pharmacokinetic parameters should be prioritized when predicting the ADMET properties of novel piperidine derivatives?
Answer:
Critical parameters include:
- Absorption : Aqueous solubility (LogS > -4) and Caco-2 permeability (>5 × 10⁻⁶ cm/s) .
- Distribution : Plasma protein binding (<90%) and volume of distribution (0.5–5 L/kg) .
- Metabolism : CYP450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM) and metabolic stability (t₁/₂ > 60 min in liver microsomes) .
- Excretion : Renal clearance (<2 mL/min/kg) .
Q. Methodology :
- Use molecular dynamics simulations to predict interactions with transport proteins (e.g., P-glycoprotein) .
- Validate predictions with in vitro assays (e.g., hepatic microsome stability tests) .
Safety: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
Hazard Mitigation :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Storage :
Q. Emergency Protocols :
- For eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .
- In case of ingestion, administer activated charcoal (1 g/kg) within 1 hour .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
